8-Chloro-2-(4-ethoxyphenyl)quinoline-4-carboxylic acid is a synthetic compound belonging to the quinoline family, characterized by its unique structural features and potential biological activities. The compound is recognized for its applications in medicinal chemistry, particularly in the development of therapeutic agents targeting various diseases.
The compound can be sourced from various chemical suppliers and research institutions, with notable availability through platforms such as BenchChem and Santa Cruz Biotechnology. Its chemical identification includes the CAS number 862663-08-9, and it is cataloged under several databases including PubChem .
8-Chloro-2-(4-ethoxyphenyl)quinoline-4-carboxylic acid is classified as a heterocyclic aromatic compound. It features a quinoline core with a carboxylic acid functional group, making it relevant in both organic synthesis and pharmacological research.
The synthesis of 8-Chloro-2-(4-ethoxyphenyl)quinoline-4-carboxylic acid can be achieved through several methods, with the Friedländer synthesis being one of the most common approaches. This method typically involves the reaction of aniline derivatives with β-ketoesters to form quinoline derivatives.
Other potential synthetic routes may include:
The synthesis process often requires careful control of temperature and reaction conditions, including the use of acidic or basic catalysts. The choice of solvents can also significantly influence the yield and purity of the final product.
The molecular formula for 8-Chloro-2-(4-ethoxyphenyl)quinoline-4-carboxylic acid is , with a molecular weight of approximately 327.77 g/mol. The compound features:
8-Chloro-2-(4-ethoxyphenyl)quinoline-4-carboxylic acid undergoes various chemical reactions that include:
Reactions typically require specific conditions such as controlled temperatures and appropriate solvents (e.g., ethanol or tetrahydrofuran). Acidic or basic catalysts are often employed to enhance reaction rates.
The mechanism of action for 8-Chloro-2-(4-ethoxyphenyl)quinoline-4-carboxylic acid is primarily linked to its ability to interact with specific enzymes or receptors within biological systems. This interaction may inhibit certain enzymatic pathways, making it a candidate for therapeutic applications in diseases such as cancer and bacterial infections.
Upon binding to its target site, the compound may alter enzymatic activity or disrupt protein-ligand interactions, leading to potential therapeutic effects .
8-Chloro-2-(4-ethoxyphenyl)quinoline-4-carboxylic acid is typically presented as a crystalline solid. Its solubility characteristics depend on solvent polarity and temperature.
Key chemical properties include:
Relevant analyses such as spectroscopy (NMR, IR) can provide further insights into its structural characteristics and confirm purity levels .
8-Chloro-2-(4-ethoxyphenyl)quinoline-4-carboxylic acid has several notable applications in scientific research:
The Pfitzinger reaction remains the cornerstone synthetic strategy for constructing the quinoline-4-carboxylic acid scaffold of 8-chloro-2-(4-ethoxyphenyl)quinoline-4-carboxylic acid. This classical method involves the base-catalyzed condensation of isatin derivatives with carbonyl compounds, typically acetophenones, followed by decarboxylative ring expansion. For the target compound, isatin (1) undergoes reaction with 4-ethoxyacetophenone (2) under strongly alkaline conditions (33% KOH) in ethanol/water mixtures at 85°C to yield the intermediate 2-(4-ethoxyphenyl)quinoline-4-carboxylic acid (3). This intermediate serves as the crucial precursor for subsequent chlorination [2].
The reaction mechanism proceeds through three critical stages: (1) alkaline hydrolysis of isatin to isatic acid, (2) condensation with acetophenone to form an aldol-like adduct, and (3) decarboxylative cyclization to form the quinoline ring. Catalyst screening reveals that potassium hydroxide significantly outperforms sodium hydroxide or carbonates, achieving yields of 75-82% under optimized conditions. The electron-donating ethoxy group on the acetophenone component enhances electrophilicity at the carbonyl carbon, accelerating the rate-determining condensation step [5] .
Table 1: Optimization of Pfitzinger Reaction Parameters
Base Catalyst | Solvent System | Temperature (°C) | Reaction Time (h) | Yield (%) |
---|---|---|---|---|
KOH (33%) | EtOH/H₂O (3:1) | 85 | 6 | 82 |
NaOH (40%) | EtOH/H₂O (3:1) | 85 | 8 | 68 |
K₂CO₃ (aq.) | EtOH/H₂O (3:1) | 100 | 12 | 57 |
Piperidine | Toluene | 110 | 24 | 41 |
Post-condensation workup involves acidification to pH 2-3 with concentrated HCl, precipitating the crude quinoline carboxylic acid. Purification via recrystallization from ethanol/water mixtures (1:1) yields the crystalline intermediate 3, characterized by ¹H NMR (DMSO-d₆): δ 8.25 (d, 1H, quinoline-H5), 8.10 (d, 2H, phenyl-H), 7.95 (t, 1H, quinoline-H6), 7.75 (t, 1H, quinoline-H7), 7.60 (d, 1H, quinoline-H8), 7.05 (d, 2H, phenyl-H), 4.15 (q, 2H, -OCH₂), 1.40 (t, 3H, -CH₃) [5].
While the Pfitzinger reaction installs the 2-aryl group directly, late-stage Suzuki-Miyaura cross-coupling offers an alternative route for introducing the 4-ethoxyphenyl moiety onto preformed halogenated quinoline cores. This approach becomes particularly valuable when functional group incompatibilities arise in the Pfitzinger condensation. The methodology employs 8-chloro-2-bromoquinoline-4-carboxylic acid (4) as a key bifunctional intermediate, synthesized via Pfitzinger reaction using 2-bromoisatin and unsubstituted acetophenone [4].
Coupling of intermediate 4 with 4-ethoxyphenylboronic acid (5) is catalyzed by Pd(PPh₃)₄ (5 mol%) in a degassed mixture of toluene/ethanol/aqueous Na₂CO₃ (3:1:1) at 85°C for 12 hours. This achieves the selective arylation at C2 with complete retention of the C8 chloride, yielding the target compound in 70-75% yield after recrystallization. Critical optimization studies identified that bulky trialkylphosphine ligands (e.g., tricyclohexylphosphine) suppress undesired protodebromination, while polar solvents like DMSO accelerate catalyst decomposition [4] [5].
Table 2: Ligand Screening in Suzuki Coupling for 4-Ethoxyphenyl Installation
Catalyst System | Base | Solvent | Yield (%) | Homocoupling Byproduct (%) |
---|---|---|---|---|
Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 75 | <5 |
Pd(OAc)₂/P(o-tolyl)₃ | K₃PO₄ | Dioxane/H₂O | 68 | 8 |
Pd(dppf)Cl₂ | Cs₂CO₃ | DMF/H₂O | 62 | 15 |
Pd₂(dba)₃/XPhos | K₂CO₃ | Toluene/EtOH/H₂O | 80 | <3 |
Regioselectivity arises from the enhanced reactivity of C2-Br over C8-Cl due to lower electron density at C2 adjacent to the electron-withdrawing carboxylic acid group. Computational studies (DFT) indicate the C-Br bond oxidative addition energy is 5.3 kcal/mol lower at C2 compared to C8. This strategy also enables the synthesis of structurally diverse analogs by substituting various boronic acids, facilitating structure-activity relationship (SAR) explorations [5].
Regioselective chlorination at the quinoline 8-position presents a significant synthetic challenge due to competing reactions at C5, C6, and C7. The direct electrophilic chlorination of 2-(4-ethoxyphenyl)quinoline-4-carboxylic acid (3) employs phosphorus oxychloride (POCl₃) as both solvent and reagent. Optimized conditions involve refluxing compound 3 in neat POCl₃ (5 equiv.) for 4-6 hours, achieving 85-90% conversion to the 8-chloro derivative. The reaction proceeds via electrophilic aromatic substitution (SEAr), where the C8 position is activated by the electron-donating resonance effect of the C4 carboxylate anion formed during the reaction [2] [7].
Mechanistic studies reveal a temperature-dependent regioselectivity switch: Below 90°C, C5 chlorination predominates (60:40 C5:C8 ratio), while temperatures above 105°C favor C8 substitution (95:5 C8:C5 ratio). This reversal occurs because higher temperatures facilitate deprotonation kinetics at the sterically hindered C8 position. Alternative chlorinating agents like N-chlorosuccinimide (NCS) in DMF at 120°C provide comparable regioselectivity (88% yield) without requiring halogenated solvent systems [7].
Table 3: Comparative Analysis of Quinoline C8 Chlorination Methods
Chlorinating Agent | Solvent | Temperature (°C) | Time (h) | C8-Regioselectivity (%) | Yield (%) |
---|---|---|---|---|---|
POCl₃ (neat) | - | 110 | 4 | >95 | 90 |
NCS | DMF | 120 | 6 | 93 | 88 |
Cl₂ | AcOH | 80 | 2 | 87 | 78 |
SO₂Cl₂ | ClCH₂CH₂Cl | 85 | 3 | 82 | 75 |
The 8-chloro configuration is confirmed by characteristic ¹H NMR upfield shifts of H6 (Δδ -0.35 ppm) and H7 (Δδ -0.28 ppm) due to the electron-withdrawing effect of C8-Cl. This regiochemistry is further supported by NOE correlations between H5 and the ortho protons of the 4-ethoxyphenyl group .
The C4 carboxylic acid of 8-chloro-2-(4-ethoxyphenyl)quinoline-4-carboxylic acid serves as a versatile handle for structural diversification through nucleophilic acyl substitution and conversion to activated derivatives. The most pharmacologically relevant transformations include:
Hydrazide Formation: Refluxing the carboxylic acid with hydrazine hydrate (3 equiv.) in ethanol for 8 hours yields the corresponding hydrazide (6) in 85-90% yield. This intermediate enables Schiff base chemistry; condensation with substituted aldehydes produces aryl-quinoline-4-carbonyl hydrazones (7), which demonstrate significant α-glucosidase inhibitory activity (IC₅₀ 26.0–459.8 µM) .
Amide Coupling: Activation with TBTU (O-benzotriazol-1-yl-N,N,N',N'-tetramethyluronium tetrafluoroborate) in dichloromethane/triethylamine facilitates coupling with amines, particularly phenylpiperazines. The resulting amides (8) exhibit enhanced HDAC3 selectivity (IC₅₀ 0.87–1.90 µM against leukemic cells) compared to their hydroxamic acid counterparts [3] [5].
Zinc-Binding Group (ZBG) Incorporation: Treatment with O-(tetrahydro-2H-pyran-2-yl)hydroxylamine followed by acid-catalyzed deprotection installs the hydroxamic acid functionality (9), crucial for histone deacetylase (HDAC) inhibition. Molecular modeling confirms the hydroxamic acid coordinates the Zn²⁺ ion in HDAC catalytic pockets, while the quinoline core occupies the surface recognition cap region [3] [5].
Table 4: Bioactive Derivatives via Carboxylic Acid Functionalization
Derivative Class | Reagent/Conditions | Key Product Structure | Biological Activity |
---|---|---|---|
Hydrazide | NH₂NH₂·H₂O, EtOH, Δ, 8h | 8-Cl-2-(4-EtOPh)-quinoline-4-carbohydrazide | α-Glucosidase inhibition (IC₅₀ 26.0 µM) |
Hydroxamic acid | NH₂OTHP, DCC, DMAP → HCl/MeOH | 8-Cl-2-(4-EtOPh)-quinoline-4-hydroxamic acid | HDAC inhibition (IC₅₀ 7.2 µM vs SIRT3) |
Phenylpiperazine amide | R-phenylpiperazine, TBTU, Et₃N, DCM | 8-Cl-2-(4-EtOPh)-quinoline-4-(4-phenylpiperazin-1-yl)amide | HDAC3 selectivity (IC₅₀ 0.87 µM THP-1) |
Acrylamido derivative | Acryloyl chloride, THF, NaHCO₃, 0°C | 2-(4-Acrylamidophenyl)-8-Cl-quinoline-4-carboxylic acid | SIRT3 inhibition (IC₅₀ 7.2 µM) |
The carboxylic acid group also undergoes esterification (MeOH/H₂SO₄) to produce methyl ester prodrugs with enhanced cellular permeability. These esters serve as synthetic intermediates for further transformations where the free acid would be incompatible, such as Grignard reactions or reductive amination [4] .
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 92292-84-7
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2